molecular formula C12H11FO2 B7893051 4-Fluoro-2-methylphenyl-(3-furyl)methanol

4-Fluoro-2-methylphenyl-(3-furyl)methanol

Cat. No.: B7893051
M. Wt: 206.21 g/mol
InChI Key: DVFAXSSGLSGXPQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenyl-(3-furyl)methanol is an organic compound that features a fluorinated aromatic ring and a furan moiety connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylphenyl-(3-furyl)methanol typically involves the reaction of 4-fluoro-2-methylphenol with a furan derivative under specific conditions. One common method involves the use of a Grignard reagent, where 4-fluoro-2-methylphenylmagnesium bromide reacts with 3-furaldehyde to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylphenyl-(3-furyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-fluoro-2-methylphenyl-(3-furyl)ketone.

    Reduction: Formation of 4-fluoro-2-methylphenyl-(3-furyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methylphenyl-(3-furyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and dyestuffs due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenyl-(3-furyl)methanol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-2-methylphenyl-(3-furyl)ketone

Comparison: 4-Fluoro-2-methylphenyl-(3-furyl)methanol is unique due to the presence of both a fluorinated aromatic ring and a furan moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

(4-fluoro-2-methylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-8-6-10(13)2-3-11(8)12(14)9-4-5-15-7-9/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFAXSSGLSGXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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